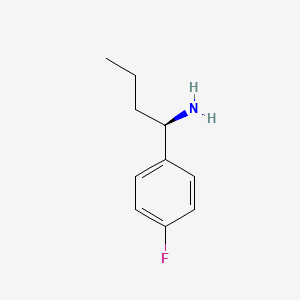

(R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride

Description

(R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chiral amine derivative with the molecular formula C₁₀H₁₅ClFN and a molecular weight of 203.68 g/mol . Its CAS registry number is 1864055-90-2, and it is characterized by a butanamine backbone substituted with a 4-fluorophenyl group at the 1-position. The (R)-enantiomer configuration is critical for its stereospecific interactions, particularly in pharmaceutical applications, where enantiomeric purity can influence biological activity .

The compound is typically stored under inert conditions at room temperature and is utilized in scientific research and development, likely as a chiral intermediate in organic synthesis or medicinal chemistry . Its structural features, including the electron-withdrawing fluorine atom and the flexible butyl chain, contribute to its physicochemical properties, such as polarity and solubility, which are tunable via modifications to the aromatic substituent or alkyl chain length .

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-fluorophenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQUQHBBALXDFL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Use of (2R)-2-Aminobutanol as a Chiral Precursor

The enantiomerically pure synthesis begins with (2R)-2-aminobutanol, which serves as a chiral building block. Protection of the amine group with tert-butoxycarbonyl (BOC) anhydride yields (2R)-N,N-dibenzyl-2-aminobutan-1-ol [(2R)-2]. Oxidation of this intermediate with dimethyl sulfoxide (DMSO) and oxalyl chloride generates an aldehyde [(2R)-9], which undergoes condensation with N-benzylhydroxylamine to form an N-oxide [(2R)-10]. Subsequent Grignard addition of 4-fluorophenylmagnesium bromide produces diastereomeric alcohols [(1R,2R)-11 and (1S,2R)-11] in a 90:10 ratio. Chromatographic separation of (1R,2R)-11 followed by reduction with HCOONH4/Pd/C and BOC deprotection yields (1R,2R)-13, a key intermediate.

Table 1: Key Reaction Conditions for Stereoselective Synthesis

| Step | Reagents/Conditions | Yield | Diastereomer Ratio |

|---|---|---|---|

| BOC Protection | BOC anhydride, TEA, CH₂Cl₂ | 85% | - |

| Aldehyde Formation | DMSO, oxalyl chloride, –60°C | 78% | - |

| Grignard Addition | 4-Fluorophenylmagnesium bromide, THF | 70% | 90:10 |

| Reduction/Deprotection | HCOONH₄, Pd/C, MeOH | 65% | - |

Grignard-Based Alkylation Strategies

Double Grignard Reaction on Phthalide Derivatives

A patent describes the use of 5-N,N-dimethylcarbamylphthalide as a starting material. Sequential Grignard reactions with 4-fluorophenylmagnesium bromide and 3-dimethylaminopropylmagnesium chloride yield a tertiary alcohol intermediate. Reductive hydrolysis with lithium aluminum hydride (LiAlH₄) generates the primary amine, which is subsequently treated with HCl to form the hydrochloride salt. This method emphasizes scalability, with reactions conducted in tetrahydrofuran (THF) at temperatures below 10°C to minimize side products.

Optimization of Reaction Conditions

Critical parameters include:

-

Temperature Control : Grignard additions performed at –50°C to 10°C to prevent thermal degradation.

-

Solvent Selection : THF and dichloromethane (CH₂Cl₂) are preferred for their ability to stabilize reactive intermediates.

-

Workup Procedures : Aqueous quenching with ammonium chloride followed by acid-base extraction ensures high purity.

Reductive Amination and Salt Formation

Hydrogenation of Nitro Intermediates

4-Fluoronitrobenzene is reduced to 4-fluoroaniline using hydrogen gas and palladium on carbon (Pd/C). Alkylation with butyl bromide under basic conditions (e.g., K₂CO₃) yields 4-(4-fluorophenyl)butan-1-amine. For the (R)-enantiomer, chiral resolution is achieved via diastereomeric salt formation with (1R)-(–)-myrtenal, followed by recrystallization.

Hydrochloride Salt Crystallization

The free base is dissolved in anhydrous ether, and gaseous HCl is introduced to precipitate the hydrochloride salt. Recrystallization from methanol/acetone (9:1) affords pharmaceutical-grade material with >99% purity.

Table 2: Hydrochloride Salt Purification Data

| Parameter | Conditions | Purity |

|---|---|---|

| Solvent System | Methanol/acetone (9:1) | 99.2% |

| Crystallization Temp | –20°C | - |

| Yield | 85% | - |

Resolution of Racemic Mixtures

Chiral Derivatization with (1R)-(–)-Myrtenal

Racemic 1-(4-fluorophenyl)butan-1-amine is treated with (1R)-(–)-myrtenal to form diastereomeric Schiff bases. These are separated via column chromatography (petroleum ether/acetone, 95:5). Acidic hydrolysis regenerates the enantiomerically pure amine, which is converted to the hydrochloride salt.

Industrial-Scale Production Considerations

Scientific Research Applications

Chemical Properties and Structure

(R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride has a molecular formula of and a molecular weight of approximately 203.68 g/mol. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity, which is crucial for its interaction with biological systems. The compound is often utilized in its hydrochloride salt form, improving its solubility in aqueous environments, making it suitable for various applications.

Neuropharmacological Research

The compound has been studied for its potential effects on neurotransmitter systems, particularly regarding its interaction with receptors associated with mood disorders and cognitive functions. Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, making them candidates for investigating treatments for conditions such as depression and anxiety disorders .

Case Study: Antidepressant Development

A recent study highlighted the synthesis of novel antidepressant molecules through metal-catalyzed reactions, where (R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride was identified as a potential lead compound due to its favorable pharmacological properties .

Antitumor Activity

The compound's derivatives have shown promise in cancer research, particularly in the development of platinum-based anticancer agents. For instance, (R)-1-(4-Fluorophenyl)butan-1-amine has been utilized to synthesize platinum(II) complexes that exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and LnCaP (prostate cancer) cells. These complexes demonstrated cytotoxicity comparable to or exceeding that of traditional chemotherapy agents like cisplatin .

The synthesis of (R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride can be achieved through various chemical reactions, including reductive amination processes that are essential for developing new therapeutic agents. The exploration of derivatives has led to enhanced biological activities, thereby broadening the scope of research applications.

Table 2: Synthesis Pathways for Derivatives

| Derivative Name | Synthesis Method | Biological Activity |

|---|---|---|

| Platinum(II) Complexes | Ligand exchange reactions | Antitumor activity |

| Fluorinated Amine Variants | Alkylation methods | Neurotransmitter modulation |

Mechanism of Action

The mechanism of action of ®-1-(4-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Receptors, enzymes, or other proteins that the compound binds to or modulates.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparisons:

Chain Length Effects :

- The propyl chain in (R)-1-(4-fluorophenyl)propan-1-amine HCl (189.66 g/mol) reduces molecular weight and lipophilicity compared to the butyl chain in the target compound (203.68 g/mol). Shorter chains may decrease membrane permeability but improve aqueous solubility .

Substituent Electronic Effects: Replacing the 4-fluorophenyl group with a 4-methoxyphenyl (as in (R)-1-(4-methoxyphenyl)butan-1-amine) introduces an electron-donating methoxy group, lowering molecular weight (179.26 g/mol) and altering electronic interactions. Methoxy groups enhance resonance stabilization but reduce polarity compared to fluorine .

Structural Rigidity :

- The cyclopropyl group in (R)-cyclopropyl(4-fluorophenyl)methanamine HCl introduces rigidity, which may restrict conformational flexibility and improve metabolic stability compared to the flexible butyl chain in the target compound .

Hydrophobicity vs.

Chiral Specificity :

- The (S)-enantiomer of the target compound (CAS 1269478-85-4) highlights the importance of chirality in biological systems. Enantiomers may exhibit divergent pharmacokinetic or pharmacodynamic profiles .

Research Findings:

- Synthetic Utility : Fluorinated aromatic amines like the target compound are pivotal in synthesizing bioactive molecules. For example, fluorophenyl groups are common in antidepressants and antipsychotics due to their ability to modulate serotonin and dopamine receptors .

- Crystallography and Conformation : Structural studies using programs like SHELX reveal that fluorophenyl-substituted amines often adopt planar conformations, with perpendicular orientations of substituents affecting crystal packing and solubility .

Biological Activity

(R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications and biological activity. This article explores its biological mechanisms, research findings, and applications across various fields.

- Molecular Formula : C₉H₁₃ClFN

- Molecular Weight : Approximately 202.66 g/mol

- Structure : The compound features a butanamine backbone with a fluorophenyl substitution, which is crucial for its biological activity.

The biological activity of (R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems.

- Receptor Interaction : The compound may act as an agonist or antagonist at different receptor sites, influencing pathways involved in neurotransmission. It has been shown to interact with:

- Dopamine receptors (DA)

- Serotonin receptors (5HT)

- Norepinephrine transporters (NET)

These interactions suggest a potential role in modulating mood, cognition, and motor function.

Neuropharmacological Studies

Research indicates that (R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride exhibits stimulant properties similar to those of amphetamines. Studies have shown that it can enhance the release of dopamine and norepinephrine, which may contribute to its psychoactive effects.

- Case Study : In a study evaluating the compound's effects on rodent models, it was found to improve cognitive function without significant side effects typically associated with other stimulants, such as catalepsy .

Binding Affinity

The binding affinity of (R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride at various receptors has been investigated:

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| DA D1 | 162.7 ± 33.1 |

| DA D2 | 43.3 ± 13.3 |

| 5HT 2A | 23.6 ± 2.7 |

| NET | Not reported |

This data indicates that the compound has a stronger affinity for certain dopamine receptors compared to others, which may explain its stimulant effects .

Neurological Disorders

The potential therapeutic applications of (R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride include:

- Attention Deficit Hyperactivity Disorder (ADHD) : Due to its stimulant properties and ability to modulate neurotransmitter levels.

- Depression : Its influence on serotonin and norepinephrine levels suggests potential use in treating depressive disorders.

Q & A

Basic: What are the recommended methods for synthesizing (R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride enantioselectively?

Answer:

Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For fluorophenyl derivatives, a common approach is to use chiral auxiliaries or catalysts during the reductive amination of 4-fluorophenylbutanone. For example, enantiopure amines can be resolved via diastereomeric salt formation using chiral acids like tartaric acid derivatives . Evidence from structurally similar compounds (e.g., (1R)-1-(4-Fluorophenyl)-1-butanamine hydrochloride, CAS 698378-64-2) suggests that enzymatic resolution or chromatographic separation (e.g., chiral HPLC) may also be effective .

Advanced: How can X-ray crystallography resolve enantiomeric purity, and what challenges arise during refinement?

Answer:

X-ray crystallography with SHELXL (SHELX suite) is the gold standard for determining absolute configuration. Key challenges include:

- Data Quality : High-resolution data (≤ 1.0 Å) is critical for reliable Flack parameter calculation.

- Heavy Atom Inclusion : If the compound lacks heavy atoms, resonant scattering or twinning may complicate refinement .

- Software Limitations : SHELXL’s robustness with small-molecule data makes it preferable, but macromolecular tools like PHENIX may be needed for low-resolution datasets .

Basic: What safety protocols are essential for handling (R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Spill Response : Neutralize with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite) .

Advanced: How to validate the compound’s structural integrity using NMR and high-resolution mass spectrometry (HRMS)?

Answer:

- NMR : Use H/C NMR in DMSO-d6 or CDCl3. Key signals include:

- HRMS : Electrospray ionization (ESI+) should match the molecular ion [CHFN·HCl + H] (theoretical m/z: 202.09) with < 3 ppm error .

Basic: What purification techniques are optimal for amine hydrochloride salts?

Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Employ silica gel with eluents like dichloromethane/methanol (95:5) under basic conditions (e.g., 1% NHOH) to prevent salt decomposition .

- Lyophilization : For hygroscopic salts, freeze-drying ensures stability .

Advanced: How to identify and quantify synthesis-derived impurities?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% TFA in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min).

- Reference Standards : Compare retention times with known impurities (e.g., des-fluoro byproducts or unreacted ketone intermediates) .

- LC-MS/MS : Detect trace impurities (< 0.1%) via multiple reaction monitoring (MRM) .

Basic: What spectroscopic techniques confirm the compound’s chiral configuration?

Answer:

- Polarimetry : Measure specific rotation (e.g., [α] = +X° in methanol) and compare to literature values .

- Vibrational Circular Dichroism (VCD) : Provides stereochemical fingerprints via IR asymmetry .

Advanced: How to assess environmental toxicity using computational models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.